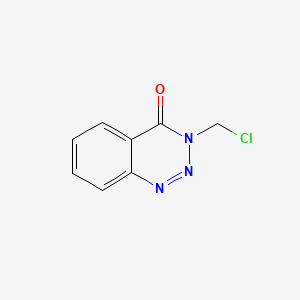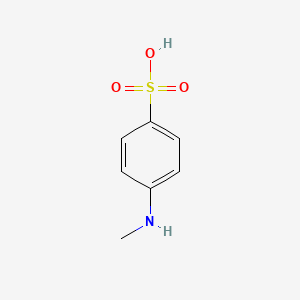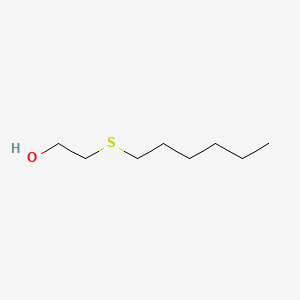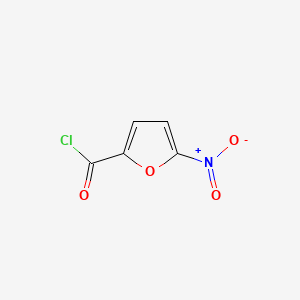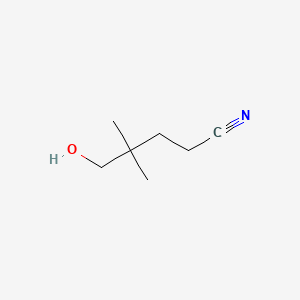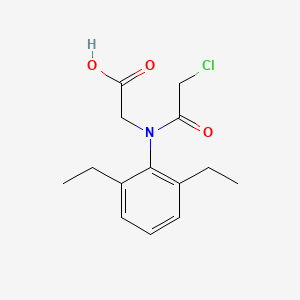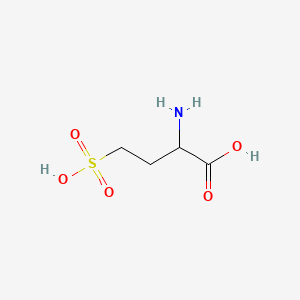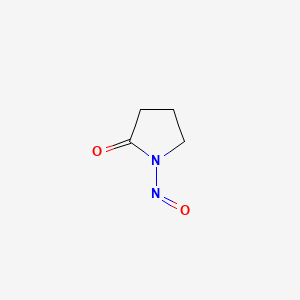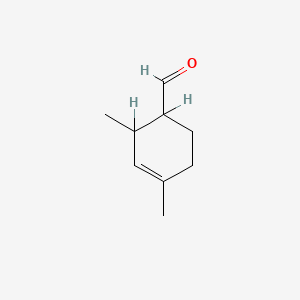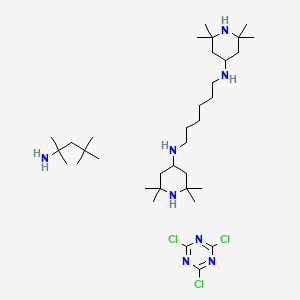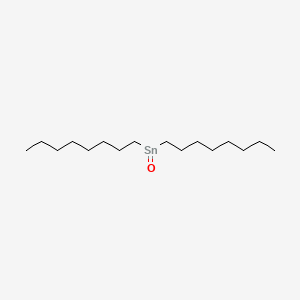
Bis(2-chloroethyl) chlorophosphate
Descripción general
Descripción
Bis(2-chloroethyl) chlorophosphate: is an organophosphorus compound with the molecular formula C4H8Cl3O3P. It is a chlorinated phosphate ester, commonly used in various industrial applications due to its chemical properties. This compound is known for its role as an intermediate in the synthesis of other chemicals and its use in flame retardants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl) chlorophosphate can be synthesized through the reaction of phosphorus oxychloride (POCl3) with ethylene chlorohydrin (ClCH2CH2OH). The reaction typically occurs under controlled conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
POCl3+2ClCH2CH2OH→(ClCH2CH2O)2POCl+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: Bis(2-chloroethyl) chlorophosphate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl groups, amines, or alkoxides.
Hydrolysis: In the presence of water, this compound can hydrolyze to form bis(2-chloroethyl) phosphate and hydrochloric acid.
Oxidation: The compound can be oxidized to form various phosphate derivatives.
Common Reagents and Conditions:
Nucleophiles: Hydroxyl groups, amines, alkoxides.
Solvents: Organic solvents such as dichloromethane or acetonitrile.
Catalysts: Bases like pyridine or triethylamine.
Major Products:
Bis(2-chloroethyl) phosphate: Formed through hydrolysis.
Various substituted phosphates: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of other organophosphorus compounds.
Flame Retardants: Incorporated into materials to enhance flame resistance.
Biology and Medicine:
Biochemical Research: Utilized in studies involving phosphorylation and dephosphorylation processes.
Industry:
Plasticizers: Added to plastics to improve flexibility and durability.
Pesticides: Used in the formulation of certain pesticides.
Mecanismo De Acción
Mechanism: Bis(2-chloroethyl) chlorophosphate exerts its effects primarily through its ability to act as a phosphorylating agent. It can transfer its phosphate group to various substrates, leading to the formation of phosphorylated products. This mechanism is crucial in biochemical processes where phosphorylation plays a key role.
Molecular Targets and Pathways:
Enzymes: Targets enzymes involved in phosphorylation and dephosphorylation.
Cellular Pathways: Involved in signaling pathways that regulate various cellular functions.
Comparación Con Compuestos Similares
Bis(2-chloroethyl) phosphate: Similar structure but lacks the chlorophosphate group.
Tris(2-chloroethyl) phosphate: Contains three 2-chloroethyl groups instead of two.
Bis(2-chloroethyl) ether: Contains an ether linkage instead of a phosphate group.
Uniqueness: Bis(2-chloroethyl) chlorophosphate is unique due to its chlorophosphate group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring specific phosphorylation reactions.
Propiedades
IUPAC Name |
1-chloro-2-[chloro(2-chloroethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl3O3P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETKNKZXWYEULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OP(=O)(OCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209719 | |
| Record name | Bis(2-chloroethyl) chlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6087-94-1 | |
| Record name | Phosphorochloridic acid, bis(2-chloroethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6087-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2-chloroethyl) chlorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006087941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-chloroethyl) chlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60209719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl) chlorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
